

dealing with diffuse scattering in PXRD of avibactam tomilopil

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Compound of Interest					
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Technical Support Center: Avibactam & Tomilopil PXRD Analysis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering diffuse scattering in Powder X-ray Diffraction (PXRD) analysis of avibactam and tomilopil.

Frequently Asked Questions (FAQs)

Q1: What is diffuse scattering in the PXRD pattern of a pharmaceutical powder like avibactam or tomilopil?

A1: In PXRD, strong, sharp peaks (Bragg peaks) arise from the long-range, ordered arrangement of atoms in a crystalline material.[1] Diffuse scattering is the weak, broadly distributed signal found between these sharp peaks.[2][3] It originates from deviations from a perfect, ordered crystal lattice, providing information about short-range order and structural disorder.[2][4][5]

Q2: What are the common causes of diffuse scattering in pharmaceutical samples?

A2: Diffuse scattering can be caused by a variety of factors related to structural disorder. This is a partial list of common sources:



- Amorphous Content: The presence of a non-crystalline (amorphous) phase is a primary cause, often appearing as a broad "amorphous halo" in the diffractogram.[6]
- Nanocrystalline Material: Very small crystallite sizes can cause significant broadening of Bragg peaks, which may be mistaken for or contribute to diffuse scattering.[4]
- Static Disorder: Imperfections in the crystal lattice such as vacancies, stacking faults, or substitutional defects disrupt long-range order.
- Thermal Motion: The vibration of atoms around their equilibrium positions in the crystal lattice also contributes to diffuse scattering.[2]

Q3: My PXRD pattern shows a broad hump or "amorphous halo." What does this signify?

A3: A broad hump in a PXRD pattern is a strong indicator of the presence of amorphous (non-crystalline) material in your sample.[6] Unlike the sharp peaks that denote crystalline structure, this "halo" results from the lack of long-range atomic order.[7] The position and width of the halo relate to the distribution of interatomic distances in the amorphous phase, and the area under the halo is proportional to the amount of amorphous material present.[6]

Troubleshooting Guide

Issue 1: My PXRD pattern has a low signal-to-noise ratio and significant background, making diffuse scattering hard to analyze.

Solution: The quality of your PXRD pattern is highly dependent on both sample preparation and data collection strategy.[8]

- Optimize Sample Preparation: This is a crucial first step.[9]
 - Particle Size: Grind your sample to a fine powder (typically in the micrometer range) using a mortar and pestle or a ball mill to ensure homogeneity and reduce particle size effects.
 [10][11]
 - Homogenization: Ensure uniform particle distribution by mixing, blending, or sieving the powder.[10]



- Sample Mounting: Prepare a smooth, flat sample surface that is level with the sample holder. An uneven surface or incorrect height can shift diffraction angles and reduce data quality.[12] Avoid excessive compaction, which can induce preferred orientation.[10]
- Optimize Data Collection Parameters:
 - To improve resolution and counting statistics, especially for weak signals like diffuse scattering, adjust your scan parameters. A smaller step size (e.g., 0.05 degrees) and a longer step time (e.g., 5 seconds) can help identify weaker peaks and features.[11]

Issue 2: The peaks in my pattern are broad. How do I distinguish between amorphous content and nanocrystalline material?

Solution: While both can cause broad features, they are distinct phenomena. Peak broadening from small crystallites is different from the broad, undulating halo of a truly amorphous phase.

[4] High-resolution PXRD and complementary techniques can help differentiate them. For a more definitive analysis of local atomic structure in such disordered systems, Pair Distribution Function (PDF) analysis is recommended.

[1][13]

Issue 3: How can I quantify the amount of amorphous material in my avibactam or tomilopil sample?

Solution: Quantifying amorphous content from a PXRD pattern can be achieved through several methods.[14] One of the most reliable is the Internal Standard Method.[15]

This involves adding a precise, known amount of a highly crystalline, stable standard material (e.g., corundum, Al₂O₃) to your sample.[16] During Rietveld refinement, the software calculates the relative weight percentages of all crystalline phases. Because the amorphous content does not contribute to Bragg peaks, the calculated amount of the internal standard will be overestimated.[15][16] The amorphous content can then be calculated by determining the difference between the calculated and the actual, known weight percentage of the standard.

Experimental Protocols & Data Management Protocol 1: Recommended PXRD Sample Preparation

 Grinding: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle with a rotary motion to achieve a fine, consistent powder.



- Mounting: Use a zero-background sample holder. Carefully load the powder into the holder's cavity.
- Surface Smoothing: Use the edge of a clean glass slide to gently press and level the powder, ensuring it is flush with the holder's surface. This creates a smooth analysis surface and minimizes height errors.[12]
- Cleaning: Carefully clean any excess powder from the edges of the sample holder to avoid contaminating the instrument.

Protocol 2: Quantification of Amorphous Content (Internal Standard Method)

- Standard Selection: Choose a highly crystalline, commercially available standard that has sharp, intense diffraction peaks that do not significantly overlap with your sample's peaks.
 Corundum (α-Al₂O₃) is a common choice.[16]
- Mixture Preparation:
 - Accurately weigh the active pharmaceutical ingredient (API) sample (e.g., 90 mg).
 - Accurately weigh the internal standard (e.g., 10 mg, for a 10% w/w mixture).
 - Combine the two powders and homogenize thoroughly, for example, by gentle mixing in a vial or using a ball mill.[11]
- Data Collection: Collect a high-quality PXRD pattern of the mixture.
- Rietveld Refinement:
 - Perform a Rietveld refinement on the collected data. This requires having the crystal structure files (CIF) for your crystalline API phase(s) and the internal standard.
 - The refinement will output the weight percentages of the crystalline phases, normalized to 100%.



• Calculation: Calculate the amorphous content using the known weight fraction of the internal standard.

Data & Results Tables

Organize your experimental parameters and results in clear, structured tables for easy comparison and reporting.

Table 1: PXRD Data Collection Parameters

Parameter	Setting
Instrument	[Specify Model]
X-ray Source	Cu Kα (λ = 1.5406 Å)
Voltage	[e.g., 40 kV]
Current	[e.g., 40 mA]
Scan Range (2θ)	[e.g., 5° - 50°]
Step Size (°)	[e.g., 0.02°]
Step Time (s)	[e.g., 2 s]

| Sample Spinner | [On/Off] |

Table 2: Example of Amorphous Content Quantification Results

Sample ID	Crystalline API (Refined wt%)	Internal Standard (Refined wt%)	Internal Standard (Actual wt%)	Calculated Amorphous Content (wt%)
Avibactam_Bat ch_01	83.3%	16.7%	15.0%	10.2%

| Tomilopil_Batch_02 | 94.1% | 5.9% | 5.0% | 15.3% |

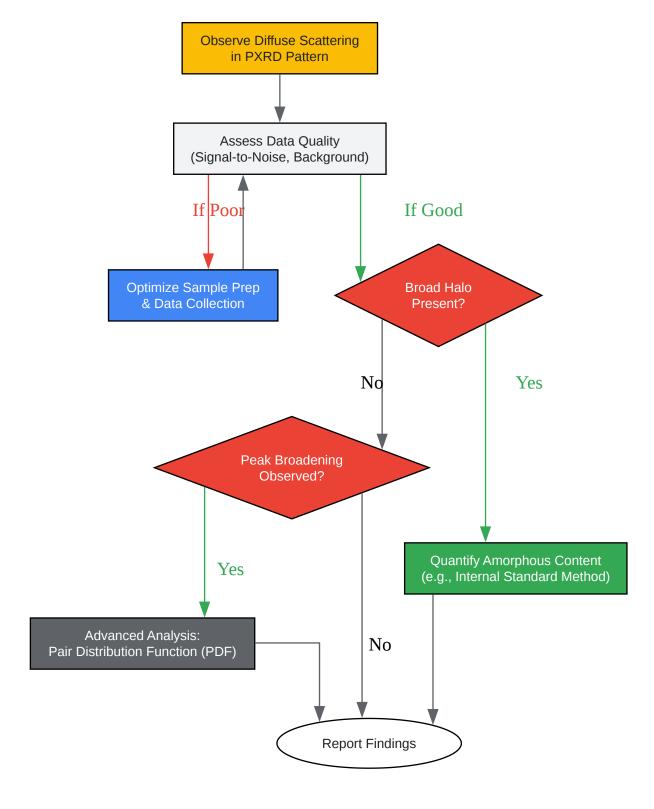




Visualized Workflows & Concepts PXRD Analysis Workflow

The following diagram outlines a logical workflow for identifying and analyzing diffuse scattering in a PXRD experiment.





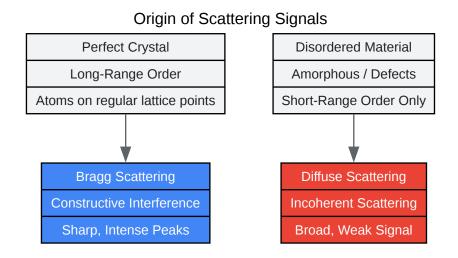
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Caption: Workflow for investigating diffuse scattering in PXRD.

Bragg vs. Diffuse Scattering



This diagram illustrates the conceptual origin of Bragg peaks versus diffuse scattering from atomic arrangements.



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Caption: Conceptual difference between Bragg and diffuse scattering.

Advanced Analysis: Pair Distribution Function (PDF)

For materials that are poorly crystalline, nanocrystalline, or amorphous, conventional PXRD analysis which focuses on Bragg peaks is insufficient. Pair Distribution Function (PDF) analysis is a powerful technique that utilizes the total scattering data—both Bragg peaks and the diffuse scattering signal—to provide detailed information about the local atomic structure.[1][17]

Consider using PDF analysis when:

- You need to characterize the structure of an amorphous phase.[13]
- Your material is nanocrystalline, leading to very broad diffraction peaks.[18]
- You need to understand short-range structural correlations that are not captured by average crystal structure models.[7]

The PDF is obtained by a Fourier transform of the total scattering data and describes the probability of finding two atoms separated by a specific distance.[1][18]



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